molecular formula C23H23Cl2N7O B10900830 N'-[(2E)-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-[(2E)-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10900830
M. Wt: 484.4 g/mol
InChI Key: YXQVIGNEYOKCJO-KKMKTNMSSA-N
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Description

N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique arrangement of pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and pyridine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural arrangement and the presence of multiple functional groups. This uniqueness contributes to its diverse range of applications and its potential for further research and development.

Properties

Molecular Formula

C23H23Cl2N7O

Molecular Weight

484.4 g/mol

IUPAC Name

N-[(E)-1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-ylideneamino]-6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23Cl2N7O/c1-12(11-32-15(4)21(25)14(3)30-32)27-28-23(33)18-10-19(16-6-8-17(24)9-7-16)26-22-20(18)13(2)29-31(22)5/h6-10H,11H2,1-5H3,(H,28,33)/b27-12+

InChI Key

YXQVIGNEYOKCJO-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)Cl)/C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC(=NNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)Cl)C)C)Cl

Origin of Product

United States

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